2-Furanmethanol, 5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, 5-(methylthio)- is a useful research compound. Its molecular formula is C6H8O2S and its molecular weight is 144.19. The purity is usually 95%.
BenchChem offers high-quality 2-Furanmethanol, 5-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanmethanol, 5-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions : 5-Amino-2-furanmethanols, closely related to 2-Furanmethanol, 5-(methylthio)-, have been utilized in [4+2] cycloaddition reactions, leading to the synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions (Medimagh, Marque, Prim & Chatti, 2009).
Enzymatic Polymerization : The enzymatic polymerization of biobased furan polyesters using 2,5-bis(hydroxymethyl)furan, a compound similar to 2-Furanmethanol, 5-(methylthio)-, has been investigated. These polyesters have potential applications in sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović & Loos, 2014).
Hydrogenation in Supercritical Conditions : Research on the hydrogenation of 5-hydroxymethylfurfural (HMF) in supercritical carbon dioxide–water showed significant effects on product distribution, including compounds like 2-Furanmethanol, 5-(methylthio)- (Chatterjee, Ishizaka & Kawanami, 2014).
Synthesis of Stenine : Studies on the synthesis of (+/-)-stenine demonstrated the use of cyclic 2-(methylthio)-5-amidofurans in intramolecular Diels-Alder reactions. This is significant for the synthesis of complex organic compounds (Padwa & Ginn, 2005).
Etherification in Fuel Production : Catalytic selective etherification of hydroxyl groups in 5-hydroxymethylfurfural over H4SiW12O40/MCM-41 nanospheres was studied for liquid fuel production. This involves etherification processes similar to those that might be used with 2-Furanmethanol, 5-(methylthio)- (Che, Lu, Zhang, Huang, Nie, Gao & Xu, 2012).
Reductive Amination for Renewable Building Blocks : The conversion of HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol through reductive amination offers a novel method for producing furan-based renewable building blocks, relevant to 2-Furanmethanol, 5-(methylthio)- (Cukalovic & Stevens, 2010).
Production of Biobased Polyester : An effective strategy for the high-yield production of furan dicarboxylate for biobased polyester applications was developed. This involves the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters, relevant to the study of 2-Furanmethanol, 5-(methylthio)- (Kim, Su, Aoshima, Fukuoka, Hensen & Nakajima, 2019).
Safety and Hazards
5-Methyl-2-furanmethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Mode of Action
More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Furan derivatives can participate in various biochemical reactions, but the specific pathways and downstream effects of this compound remain to be determined .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
Properties
IUPAC Name |
(5-methylsulfanylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-9-6-3-2-5(4-7)8-6/h2-3,7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILIGJUILLROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.